2-(4-Chloroquinolin-2-yl)ethanamine
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(4-chloroquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-7-8(5-6-13)14-11-4-2-1-3-9(10)11/h1-4,7H,5-6,13H2 |
InChI Key |
MSJCACSSFWERQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on 4-Chloroquinoline
One common approach involves nucleophilic aromatic substitution of the chlorine atom at the 4-position of quinoline with an ethanamine moiety or its precursor. This method often requires activation of the quinoline ring and the use of bases such as potassium carbonate in polar solvents like ethanol at room temperature to facilitate the substitution reaction.
For example, in the synthesis of related quinoline hybrids, 2-aminothiophenol was reacted with 3-bromomethylquinolone in ethanol under potassium carbonate base conditions at room temperature to afford key intermediates, demonstrating the feasibility of nucleophilic substitution under mild, green conditions.
Multi-Step Synthesis via Protected Amino Acid Derivatives
A more elaborate and widely studied method involves the use of amino acid derivatives as starting materials to introduce chirality and side-chain diversity. The general steps include:
- Protection of α-amino acids with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent side reactions
- Reduction of protected amino acids to corresponding amino alcohols using mixed-anhydride protocols
- Conversion of amino alcohols to mesylates (methanesulfonates), which serve as good leaving groups
- Nucleophilic substitution of mesylates with amines such as N-methylpiperazine to introduce the desired side chain
- Deprotection of Boc or Cbz groups to yield free amines
- Final coupling of the free amines with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol to yield the target this compound derivatives
This method allows for the synthesis of a library of compounds with varying side chains and chirality, improving the biological activity profile against chloroquine-resistant malaria strains.
Use of Arndt-Eistert Reaction for Chain Extension
To obtain β-amino acid derivatives and extend the side chain, the Arndt-Eistert reaction is employed. This involves:
- Conversion of N-Cbz-protected amino acids into diazoketones via mixed-anhydride formation and reaction with diazomethane
- Rearrangement of diazoketones to β-amino esters using Wolf rearrangement with silver benzoate
- Reduction of β-amino esters to β-amino alcohols, followed by mesylation and substitution with amines
- Deprotection and coupling with quinoline derivatives as described above
This approach enables the synthesis of compounds with modified side chain length and enhanced pharmacological properties.
Reaction Conditions and Optimization
- Reactions are typically conducted at room temperature or under mild heating to optimize yields.
- Ethanol is commonly used as a green solvent in substitution reactions.
- Bases like potassium carbonate facilitate nucleophilic substitution.
- Phenol is used as a solvent or medium during the coupling of amines with chloroquinoline derivatives.
- Protecting groups (Boc, Cbz) are removed under acidic conditions (e.g., 20% HCl in dioxane) or catalytic hydrogenation (Pd/C) to yield free amines.
- Phosphate salt formation of the final compound can be achieved by reaction with phosphoric acid in methanol, followed by crystallization steps to obtain pure salts with defined melting points.
Data Table: Summary of Key Synthetic Steps
| Step Number | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of α-amino acids | Boc or Cbz protection | Protected amino acids |
| 2 | Reduction of protected amino acids to amino alcohols | Mixed-anhydride protocol | Amino alcohols |
| 3 | Mesylation of amino alcohols | Methanesulfonyl chloride, base | Mesylated intermediates |
| 4 | Nucleophilic substitution with amines | N-methylpiperazine, nitrogen atmosphere | Side-chain substituted amines |
| 5 | Deprotection of Boc/Cbz groups | Acidic conditions or Pd/C catalysis | Free amines |
| 6 | Coupling with 4-chloroquinoline derivatives | Phenol, heating | This compound derivatives |
| 7 | Salt formation (phosphate salt) | Phosphoric acid in methanol | Phosphate salt of final compound |
Research Findings on Synthesis and Activity
- The convergent synthetic approach, combining quinoline intermediates with amine linkers, has been shown to be more successful than linear methods in obtaining the target compounds.
- Modifications of the side chain, including chain length variation and incorporation of chiral centers, significantly influence the biological activity, particularly against chloroquine-resistant Plasmodium falciparum strains.
- The synthesized compounds exhibit nanomolar potency, with some derivatives showing 10- to 28-fold increased activity compared to chloroquine, highlighting the importance of precise synthetic control in the preparation of this compound derivatives.
- The use of phosphate salts improves the stability and handling of the final compounds, which is crucial for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have enhanced biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloroquinolin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloroquinolin-2-yl)ethanamine involves its interaction with various molecular targets. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interfere with the replication of malaria parasites by inhibiting heme polymerase .
Comparison with Similar Compounds
Physicochemical and Electronic Properties
A comparative analysis of key parameters is summarized below:
*Data inferred from analogous compounds in .
- Electronic Effects: The chlorine in this compound likely lowers HOMO energy compared to methoxy groups in 2C-x compounds, reducing nucleophilicity .
- Lipophilicity: The quinoline scaffold may enhance lipid solubility compared to phenyl or phenoxy derivatives, influencing blood-brain barrier penetration.
Pharmacological and Regulatory Considerations
- 2C-x Series : Classified as psychoactive substances with serotonergic activity; regulated in multiple jurisdictions .
- Quinoline Derivatives: Often investigated for antimicrobial or anticancer uses, though specific data on this compound is lacking .
- Safety Profile: Chlorinated quinolines may pose toxicity risks (e.g., hepatotoxicity), whereas 2C-x compounds are associated with hallucinogenic effects .
Q & A
Q. Optimization Strategies :
- Vary catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic for SN2), and temperature.
- Monitor purity using column chromatography (silica gel, gradient elution) or recrystallization .
How can spectroscopic techniques confirm the structural identity of this compound?
Q. Basic
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines).
- Structural Analog Comparison : Compare with derivatives (e.g., 4-fluoro or methyl-substituted quinolines) to isolate substituent effects .
- Meta-Analysis : Use databases (PubChem, ChEMBL) to cross-reference activity against similar targets (e.g., kinase inhibition) .
What experimental designs are effective for studying enzyme interactions?
Q. Advanced
- In Vitro Assays :
- Kinetic Studies : Measure IC₅₀ via fluorogenic substrates.
- Docking Simulations : Use AutoDock Vina to predict binding modes to active sites.
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and negative controls .
Which crystallographic methods are suitable for resolving its 3D structure?
Q. Advanced
- X-Ray Diffraction : Use SHELXL for refinement (high-resolution data >1.0 Å).
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Key Parameters :
How can reaction yields be improved during scale-up synthesis?
Q. Advanced
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- HPLC Stability Studies :
- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
- Monitor degradation products over 24–72 hours.
- LC-MS : Identify hydrolyzed or oxidized byproducts (e.g., quinoline N-oxide) .
What strategies enhance target selectivity in structural analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
